molecular formula C12H14O2 B1279947 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 60812-53-5

5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1279947
CAS RN: 60812-53-5
M. Wt: 190.24 g/mol
InChI Key: VQJNJGBSRXLRSA-UHFFFAOYSA-N
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Description

5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the CAS Number: 60812-53-5 . It has a molecular weight of 190.24 . It is usually in powder form .


Molecular Structure Analysis

The molecular formula of 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is C12H14O2 . The SMILES representation is CC1(CC(=O)C2=C1C=C(C=C2)OC)C .


Physical And Chemical Properties Analysis

The melting point of 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is between 59-60 degrees Celsius . It is typically stored at 4 degrees Celsius .

Scientific Research Applications

Chemical Properties

“5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 60812-53-5 . It has a molecular weight of 190.24 . It is a powder at room temperature and has a melting point of 59-60 degrees Celsius .

Biological Potential of Indole Derivatives

Indole derivatives, such as “5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one”, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Antiviral Activity

Indole derivatives have shown significant antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown potential in the field of oncology . Their anticancer properties could be harnessed for the development of new cancer therapies .

Antioxidant Properties

2,3-Dihydroindoles, a class of compounds that includes “5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one”, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . This suggests potential applications in the treatment of various bacterial and fungal infections .

Neuroprotective Properties

As mentioned earlier, 2,3-Dihydroindoles have shown promise in the synthesis of compounds with neuroprotective properties . This could lead to the development of new treatments for neurodegenerative diseases .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-methoxy-3,3-dimethyl-2H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)7-11(13)9-5-4-8(14-3)6-10(9)12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJNJGBSRXLRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C1C=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

CAS RN

60812-53-5
Record name 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 6-methoxy-1,1-dimethyl-indan (1 g, 5.67 mmol) in acetic acid (5 mL) is cooled to 0° C. and treated with a solution of chromium trioxide (1.3 g, 13 mmol) in acetic acid/H2O (5 mL/4 mL). Then the reaction mixture is allowed to warm to ambient temperature and stirred for 3 h. The reaction mixture is diluted and extracted with ethyl acetate (3×20 mL). The combined organic phases are washed with saturated aqueous NaHCO3 and brine and dried over Na2SO4. Evaporation of solvent affords 5-methoxy-3,3-dimethyl-indan-1-one as a yellow oil: ESMS m/z 191.1 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two

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